N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

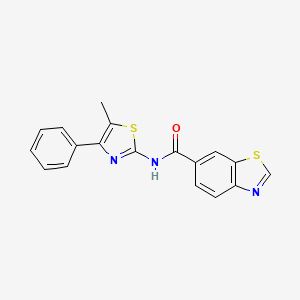

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (Compound ID: Y040-3667) is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide bridge to a substituted 1,3-thiazole ring. The benzothiazole moiety is substituted at the 6-position, while the thiazole ring contains a methyl group at the 5-position and a phenyl group at the 4-position (Figure 1). This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and anti-inflammatory applications .

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c1-11-16(12-5-3-2-4-6-12)20-18(24-11)21-17(22)13-7-8-14-15(9-13)23-10-19-14/h2-10H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAGIBHWDBMUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative.

Coupling of the Two Rings: The final step involves coupling the thiazole and benzothiazole rings. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound can be used to study the biological activities of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.

Chemical Research: It serves as a model compound for studying the reactivity and stability of thiazole and benzothiazole rings under various conditions.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.

Pathway Modulation: The compound can modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole- and benzothiazole-derived carboxamides. Below is a comparative analysis of its structural and functional features against key analogues:

Key Structural Differences

Core Heterocycles :

- Y040-3667 combines benzothiazole and thiazole rings, whereas compounds like 6a and 6i feature only a thiazole core. The dual heterocyclic system in Y040-3667 may enhance binding affinity through π-π stacking and hydrophobic interactions .

- The tyrosine kinase inhibitor () retains the benzothiazole core but introduces halogen (fluoro, iodo) and hydroxyethoxy groups, which likely improve solubility and target specificity .

Substituent Effects: The 4-phenyl and 5-methyl groups on Y040-3667’s thiazole ring contrast with the 4-(4-hydroxy-3-methoxyphenyl) group in 6a. The latter’s polar substituents contribute to COX inhibition but reduce metabolic stability compared to Y040-3667’s lipophilic phenyl group .

However, its exact targets remain uncharacterized . The acetamide group in 6a enables non-selective COX inhibition, whereas Y040-3667’s carboxamide may confer selectivity due to steric and electronic differences .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The chemical formula for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is with a molecular weight of 342.42 g/mol. The compound features a thiazole ring fused with a benzothiazole moiety, which is known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂S₂ |

| Molecular Weight | 342.42 g/mol |

| XLogP3-AA | 4.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

2. Synthesis

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity, often utilizing different reagents and catalysts to facilitate the formation of the thiazole and benzothiazole rings.

3.1 Antimicrobial Activity

Research has shown that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae.

Table 1: Antimicrobial Activity Results

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli | 15 mm |

| Staphylococcus aureus | 18 mm |

| Aspergillus niger | 12 mm |

| Aspergillus oryzae | 14 mm |

3.2 Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Apoptosis Induction

In a study involving MDA-MB-231 cells treated with N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, a significant increase in apoptotic cells was observed:

- Control Group: 0.18% annexin V-FITC positive

- Treated Group: 22.04% annexin V-FITC positive

This data suggests a robust pro-apoptotic effect attributed to the compound.

4. Mechanistic Insights

The biological activity of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole derivatives can be attributed to their ability to interact with various biological targets:

4.1 Enzyme Inhibition

Studies have indicated that these compounds can inhibit specific enzymes such as carbonic anhydrases (CA IX), which are implicated in tumorigenesis and metastasis. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, demonstrating potent selectivity over other isoforms.

4.2 Interaction with Cellular Pathways

The compound's ability to modulate key signaling pathways involved in cancer progression has been highlighted in several studies, showing its potential as a multi-targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.